Cas no 2138047-07-9 (4-Methyl-3-[methyl(pentyl)amino]cyclohexan-1-ol)
![4-Methyl-3-[methyl(pentyl)amino]cyclohexan-1-ol structure](https://www.kuujia.com/scimg/cas/2138047-07-9x500.png)
4-Methyl-3-[methyl(pentyl)amino]cyclohexan-1-ol Chemical and Physical Properties
Names and Identifiers
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- EN300-1160073
- 4-methyl-3-[methyl(pentyl)amino]cyclohexan-1-ol
- 2138047-07-9
- 4-Methyl-3-[methyl(pentyl)amino]cyclohexan-1-ol
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- Inchi: 1S/C13H27NO/c1-4-5-6-9-14(3)13-10-12(15)8-7-11(13)2/h11-13,15H,4-10H2,1-3H3
- InChI Key: QTEKKUKBOABDII-UHFFFAOYSA-N
- SMILES: OC1CCC(C)C(C1)N(C)CCCCC
Computed Properties
- Exact Mass: 213.209264485g/mol
- Monoisotopic Mass: 213.209264485g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 5
- Complexity: 172
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 3
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 23.5Ų
- XLogP3: 3.1
4-Methyl-3-[methyl(pentyl)amino]cyclohexan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1160073-0.1g |
4-methyl-3-[methyl(pentyl)amino]cyclohexan-1-ol |
2138047-07-9 | 0.1g |
$1005.0 | 2023-05-23 | ||
Enamine | EN300-1160073-5.0g |
4-methyl-3-[methyl(pentyl)amino]cyclohexan-1-ol |
2138047-07-9 | 5g |
$3313.0 | 2023-05-23 | ||
Enamine | EN300-1160073-10.0g |
4-methyl-3-[methyl(pentyl)amino]cyclohexan-1-ol |
2138047-07-9 | 10g |
$4914.0 | 2023-05-23 | ||
Enamine | EN300-1160073-0.5g |
4-methyl-3-[methyl(pentyl)amino]cyclohexan-1-ol |
2138047-07-9 | 0.5g |
$1097.0 | 2023-05-23 | ||
Enamine | EN300-1160073-0.05g |
4-methyl-3-[methyl(pentyl)amino]cyclohexan-1-ol |
2138047-07-9 | 0.05g |
$959.0 | 2023-05-23 | ||
Enamine | EN300-1160073-1.0g |
4-methyl-3-[methyl(pentyl)amino]cyclohexan-1-ol |
2138047-07-9 | 1g |
$1142.0 | 2023-05-23 | ||
Enamine | EN300-1160073-2.5g |
4-methyl-3-[methyl(pentyl)amino]cyclohexan-1-ol |
2138047-07-9 | 2.5g |
$2240.0 | 2023-05-23 | ||
Enamine | EN300-1160073-0.25g |
4-methyl-3-[methyl(pentyl)amino]cyclohexan-1-ol |
2138047-07-9 | 0.25g |
$1051.0 | 2023-05-23 |
4-Methyl-3-[methyl(pentyl)amino]cyclohexan-1-ol Related Literature
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
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Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
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5. Back matter
Additional information on 4-Methyl-3-[methyl(pentyl)amino]cyclohexan-1-ol
4-Methyl-3-[methyl(pentyl)amino]cyclohexan-1-ol (CAS No. 2138047-07-9): A Comprehensive Overview
4-Methyl-3-[methyl(pentyl)amino]cyclohexan-1-ol (CAS No. 2138047-07-9) is a novel compound that has garnered significant attention in the fields of organic chemistry and medicinal chemistry due to its unique structural properties and potential applications. This compound, also known as MMPAC for brevity, is a derivative of cyclohexanol with a substituted methyl and pentyl group, making it a valuable candidate for various research and development activities.
The molecular structure of 4-Methyl-3-[methyl(pentyl)amino]cyclohexan-1-ol is characterized by a cyclohexane ring with a hydroxyl group at the 1-position, a methyl group at the 4-position, and a methyl(pentyl)amino group at the 3-position. This arrangement imparts specific chemical and physical properties that are of interest to researchers. The compound is typically synthesized through multi-step processes involving the selective functionalization of cyclohexanol, followed by the introduction of the methyl and pentyl groups.
In recent years, MMPAC has been studied for its potential biological activities. One of the key areas of interest is its interaction with various receptors and enzymes in biological systems. Research has shown that MMPAC exhibits moderate affinity for certain G-protein coupled receptors (GPCRs), which are important targets in drug discovery. This property makes it a promising lead compound for the development of new therapeutic agents.
Another significant aspect of 4-Methyl-3-[methyl(pentyl)amino]cyclohexan-1-ol is its potential as an intermediate in the synthesis of more complex molecules. Its versatile structure allows for further functionalization, making it a valuable building block in organic synthesis. For instance, the hydroxyl group can be readily converted into other functional groups such as ethers, esters, or amides, depending on the desired application.
The physicochemical properties of MMPAC have also been extensively studied. It is a colorless liquid with a characteristic odor and has been found to be soluble in common organic solvents such as ethanol, acetone, and dichloromethane. Its melting point and boiling point are within ranges typical for similar compounds, making it suitable for various laboratory and industrial processes.
In terms of safety and handling, 4-Methyl-3-[methyl(pentyl)amino]cyclohexan-1-ol should be stored in a cool, dry place away from direct sunlight and sources of heat. Standard laboratory safety protocols should be followed when handling this compound to ensure the well-being of researchers and technicians.
The environmental impact of MMPAC is another important consideration. While there is limited data available on its environmental fate and effects, preliminary studies suggest that it is biodegradable under certain conditions. However, further research is needed to fully understand its long-term environmental impact.
In conclusion, 4-Methyl-3-[methyl(pentyl)amino]cyclohexan-1-ol (CAS No. 2138047-07-9) is a promising compound with diverse applications in organic chemistry and medicinal chemistry. Its unique structural features and potential biological activities make it an attractive candidate for further research and development. As new studies continue to emerge, the full potential of this compound will likely be realized in various scientific and industrial contexts.
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